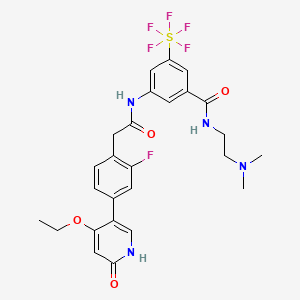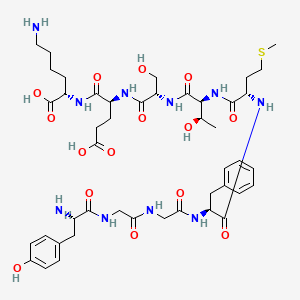![molecular formula C20H18ClFN4O5 B12406815 [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an acetyloxy group, a chloropurinyl group, a fluorooxolan ring, and a methylbenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorooxolan Ring: This can be achieved through a cyclization reaction involving a fluorinated sugar derivative.
Introduction of the Chloropurinyl Group: This step typically involves a nucleophilic substitution reaction where a purine derivative is chlorinated.
Esterification: The final step involves the esterification of the intermediate with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloropurinyl group, potentially converting it to an amino group.
Substitution: The fluorooxolan ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted oxolan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a therapeutic agent. The chloropurinyl group suggests potential antiviral or anticancer activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The chloropurinyl group can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The fluorooxolan ring can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a hydroxy group instead of a fluoro group.
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methyloxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate enhances its stability and reactivity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C20H18ClFN4O5 |
|---|---|
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14?,16-,19+/m1/s1 |
Clave InChI |
ZGDFADBOEZXSJY-UIDMJXDJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






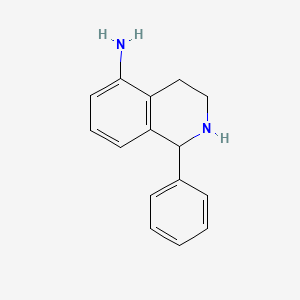

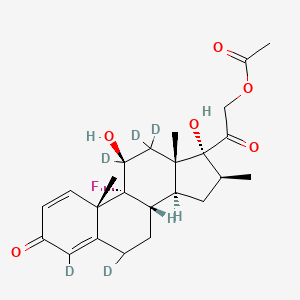
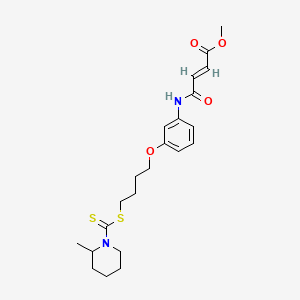
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
